molecular formula C8H16Cl2O B14145200 2-Chloro-1-(2-chloroethoxy)hexane CAS No. 89026-54-0

2-Chloro-1-(2-chloroethoxy)hexane

Cat. No.: B14145200
CAS No.: 89026-54-0
M. Wt: 199.11 g/mol
InChI Key: GCLABNNQPPHDRB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloroethoxy)hexane: is an organic compound with the molecular formula C8H16Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloroethoxy)hexane typically involves the reaction of 2-chloroethanol with 1-chlorohexane in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the chlorine atom from 1-chlorohexane, forming the desired ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or benzene are often used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloroethoxy)hexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: It can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the chlorinated compound into hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing chlorinated compounds.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, amines, and thiols.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

2-Chloro-1-(2-chloroethoxy)hexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloroethoxy)hexane involves its interaction with nucleophiles in biological systems. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2-chloroethoxy)ethane
  • 2-Chloroethyl ethyl ether
  • 2-Chloroethoxyethane

Uniqueness

2-Chloro-1-(2-chloroethoxy)hexane is unique due to its specific structure, which combines a hexane backbone with chlorinated ether functionality. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

89026-54-0

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

2-chloro-1-(2-chloroethoxy)hexane

InChI

InChI=1S/C8H16Cl2O/c1-2-3-4-8(10)7-11-6-5-9/h8H,2-7H2,1H3

InChI Key

GCLABNNQPPHDRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COCCCl)Cl

Origin of Product

United States

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